N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent at position 6. The structure is further functionalized with a tetrahydropyridazine-carboxamide moiety via a methylene linker. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the triazolopyridine scaffold contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c1-8-17-15(26-22-8)9-3-2-6-23-11(19-21-13(9)23)7-16-14(25)10-4-5-12(24)20-18-10/h2-3,6H,4-5,7H2,1H3,(H,16,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWXGNILICZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, specifically an oxadiazole and a triazole, which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15N7O2 |
| CAS Number | 2034458-74-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, some derivatives have demonstrated significant inhibition of EGFR and Src kinases with IC50 values as low as 0.24 µM for EGFR inhibition .
-
Case Studies :
- A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines (e.g., HEPG2, MCF7). One notable compound exhibited an IC50 of 1.18 µM against HEPG2 cells .
- Another study reported that specific derivatives showed promising cytotoxic activity with IC50 values ranging from 0.275 to 0.417 µM compared to standard drugs .
Antimicrobial Activity
Compounds similar to this compound have also been investigated for their antimicrobial properties:
- Mechanism : The presence of nitrogen-rich heterocycles enhances the interaction with microbial enzymes and receptors.
- Research Findings : Studies indicate that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Other Biological Activities
The compound's structure suggests potential for additional biological activities:
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor in various biochemical pathways due to its ability to mimic substrate interactions.
Summary of Research Findings
A summary table of relevant studies is presented below:
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous heterocyclic derivatives documented in recent literature.
Structural Analogues and Core Modifications
Key Observations :
- Oxadiazole Derivatives : The target compound’s 3-methyl-1,2,4-oxadiazole group is structurally analogous to the 5-methyl-1,2,4-oxadiazole in Compound 60 . Both substituents enhance metabolic stability, but the triazolopyridine core in the target may confer superior π-stacking compared to Compound 60’s benzo-oxazolo-oxazine.
- Heterocyclic Linkers : Compound 8h employs an isoxazole-pyridine scaffold, which lacks the fused triazole system of the target compound. This difference may impact binding affinity in enzyme inhibition .
- Synthetic Complexity : The tetrahydropyridazine-carboxamide moiety in the target compound introduces synthetic challenges, as seen in the moderate yields (32–51%) of analogous multi-step syntheses (e.g., 1l in ) .
Analytical and Computational Comparisons
- Molecular Networking : LC-MS/MS-based dereplication () suggests that the target compound’s fragmentation pattern (e.g., loss of the oxadiazole group or tetrahydropyridazine cleavage) would yield a cosine score >0.8 when compared to oxadiazole-containing analogues like Compound 60, indicating high spectral similarity .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Position : The 3-methyl-1,2,4-oxadiazole at C8 in the target compound may optimize steric interactions compared to bulkier substituents (e.g., trifluoromethoxy groups in 8h) .
- Carboxamide Functionality : The tetrahydropyridazine-carboxamide group could enhance solubility relative to ester-functionalized analogues (e.g., 1l in ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the triazolo[4,3-a]pyridine and oxadiazole moieties in this compound?
- Methodology : The synthesis of triazole-oxadiazole hybrids typically involves cyclocondensation reactions. For example, triazole cores can be synthesized via Huisgen 1,3-dipolar cycloaddition using azides and alkynes, while oxadiazoles are formed via dehydrative cyclization of acylhydrazides with reagents like POCl₃. Key steps include:
- Coupling 3-methyl-1,2,4-oxadiazole-5-carboxylic acid derivatives with triazolopyridine intermediates under reflux with DMF as a solvent .
- Using K₂CO₃ as a base for alkylation reactions to attach the pyridazine-carboxamide moiety .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | NaN₃, CuSO₄, 80°C | 65–75 | |
| Oxadiazole cyclization | POCl₃, 110°C | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve aromatic protons and heterocyclic carbons (e.g., triazole C-3 at δ ~150 ppm) .
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 426.1425) .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. How can reaction yields be improved during heterocyclic coupling steps?
- Methodology : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 10 mol% CuI for azide-alkyne cycloadditions). Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
Q. What are the initial strategies to address poor solubility in aqueous media?
- Methodology :
- Introduce hydrophilic groups (e.g., carboxylates) via post-synthetic modification.
- Form salts with inorganic bases (e.g., Na⁺ or K⁺) to enhance solubility, as demonstrated for analogous triazolothiadiazine carboxylates .
Q. What preliminary assays are recommended to assess biological activity?
- Methodology :
- Enzyme inhibition : Screen against 14-α-demethylase (CYP51) using molecular docking (PDB: 3LD6) to predict antifungal potential .
- Antioxidant assays : Use DPPH radical scavenging to evaluate reactive oxygen species (ROS) quenching .
Advanced Research Questions
Q. How should molecular docking studies be designed to evaluate interactions with target enzymes?
- Methodology :
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Parameters : Set grid boxes to cover the enzyme active site (e.g., 20 ų for CYP51) and validate with co-crystallized ligands .
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., fluconazole ΔG = −9.2 kcal/mol vs. target compound ΔG = −10.5 kcal/mol) .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?
- Methodology :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 minutes indicates poor pharmacokinetics) .
- SAR analysis : Modify the oxadiazole methyl group to balance lipophilicity (LogP) and membrane permeability .
Q. What strategies enhance bioavailability through salt formation or co-crystallization?
- Methodology :
- Counterion screening : Test Na⁺, K⁺, and meglumine salts for solubility and crystallinity.
- Data Table :
| Salt Form | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|
| Sodium | 12.5 | 245–250 |
| Potassium | 9.8 | 260–265 |
Q. How can computational models predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- QSAR : Use Gaussian or COMSOL Multiphysics to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical binding residues .
Q. What protocols assess compound stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
